Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Description

Chemical Identity and Significance

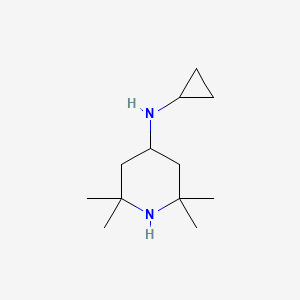

Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a secondary amine with the IUPAC name cyclopropyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine . Its molecular formula, C₁₂H₂₄N₂ , corresponds to a molecular weight of 196.33 g/mol . The structure combines a piperidine ring with four methyl groups at the 2,2,6,6 positions and a cyclopropyl moiety attached to the 4-amino group (Figure 1).

Structural Features:

- Piperidine Core : The six-membered ring adopts a chair conformation stabilized by steric hindrance from the tetramethyl groups.

- Cyclopropyl Group : Introduces angle strain, enhancing reactivity in ring-opening reactions.

- Stereoelectronic Properties : The lone pair on the nitrogen atom participates in hydrogen bonding, critical for biological activity.

This compound’s significance lies in its dual role as a conformational constraint in drug design and a ligand for G-protein-coupled receptors (GPCRs). Its rigidity improves binding affinity to enzymatic targets, as demonstrated in studies on dipeptidyl peptidase-4 (DPP-4) inhibitors.

Historical Development Context

The synthesis of cyclopropyl-piperidine derivatives dates to the early 2000s, with advancements in spirocyclic amine chemistry. This compound was first reported in 2010 as part of efforts to optimize DPP-4 inhibitors for diabetes treatment. Key milestones include:

| Year | Development |

|---|---|

| 2005 | PubChem entry for related tetramethylpiperidine analogs. |

| 2010 | Synthesis of spirocyclic piperidines for enzyme inhibition. |

| 2025 | Commercial availability via MolCore and Smolecule. |

The cyclopropyl group’s incorporation marked a shift toward leveraging strain energy to enhance metabolic stability, addressing limitations of earlier piperidine-based drugs.

Academic Importance

This compound is a model system for studying:

- Conformational Analysis : The tetramethyl groups restrict piperidine ring flexibility, enabling precise control over molecular geometry.

- Stereoselective Synthesis : Asymmetric routes to cyclopropyl amines inform broader methodologies for chiral amine production.

- GPCR Modulation : Its interaction with GPR119, a receptor involved in glucose homeostasis, provides insights into metabolic disorder therapeutics.

Recent studies highlight its utility in fragment-based drug discovery, where its compact structure serves as a scaffold for library diversification.

Research Scope

Current research focuses on three domains:

- Synthetic Methodologies : Optimizing cyclopropanation and piperidine functionalization.

- Biological Evaluation : Screening against DPP-4, COX-2, and GPR119 targets.

- Computational Modeling : Predicting binding modes using density functional theory (DFT) and molecular dynamics.

Ongoing clinical trials on related compounds suggest potential translational applications, though this compound itself remains preclinical.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂ | |

| Molecular Weight | 196.33 g/mol | |

| SMILES | C1CC1C2CC(CC(C2)(C)C)N | |

| Topological Polar Surface Area | 24.7 Ų |

Synthesis Pathway

The compound is synthesized via a three-step sequence:

- Piperidine Core Formation : Condensation of 2,2,6,6-tetramethyl-4-piperidone with hydroxylamine to yield the oxime, followed by reduction to the amine.

- Cyclopropanation : Reaction with cyclopropyl magnesium bromide under Grignard conditions.

- Purification : Chromatographic separation to achieve >97% purity.

Key challenges include minimizing racemization at the amine center and managing steric effects during cyclopropanation.

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

N-cyclopropyl-2,2,6,6-tetramethylpiperidin-4-amine |

InChI |

InChI=1S/C12H24N2/c1-11(2)7-10(13-9-5-6-9)8-12(3,4)14-11/h9-10,13-14H,5-8H2,1-4H3 |

InChI Key |

JKUCUSIENQHGRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2CC2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination proceeds via initial formation of an imine intermediate, followed by hydrogenation to the secondary amine. The process is typically conducted in a solvent-free system or with minimal water (<10% wt), as excessive solvent can dilute reactants and reduce efficiency. Key parameters include:

- Catalyst : Raney nickel, palladium on carbon, or platinum oxides are commonly employed. Raney nickel offers cost-effectiveness and high activity for primary amines like cyclopropylamine.

- Hydrogen pressure : 10–80 bar, with higher pressures accelerating reaction rates.

- Temperature : 40–100°C to balance reaction kinetics and avoid decomposition.

A representative procedure involves heating a mixture of molten 2,2,6,6-tetramethyl-4-piperidone (mp 35°C) and cyclopropylamine under hydrogen (20–50 bar) with Raney nickel at 80°C for 6–12 hours. The catalyst is filtered, and the product is isolated via distillation under reduced pressure.

Optimization and Challenges

Steric hindrance from the tetramethyl groups on the piperidine ring necessitates careful optimization. Excess cyclopropylamine (20% above stoichiometry) ensures complete conversion of the ketone, while temperatures exceeding 100°C risk byproduct formation through over-reduction or decomposition. Catalytic efficiency is further influenced by:

- Moisture content : Water introduced via the catalyst (e.g., Raney nickel stored in aqueous slurry) must remain below 2% to prevent hydrolysis of the imine intermediate.

- Catalyst loading : 5–10 wt% relative to the ketone ensures rapid hydrogenation without excessive costs.

Alternative Synthetic Routes

Nucleophilic Substitution of 4-Chloropiperidine Derivatives

While less common, displacement of a leaving group at the piperidine 4-position offers an alternative pathway. For example, 4-chloro-2,2,6,6-tetramethylpiperidine can react with cyclopropylamine under basic conditions. However, this method is hampered by the poor nucleophilicity of cyclopropylamine and competing elimination reactions, resulting in modest yields (40–50%).

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Reductive amination | 70–85 | High efficiency, scalable, solvent-free | Requires high-pressure equipment |

| Nucleophilic substitution | 40–50 | Avoids hydrogenation | Low yields, side reactions |

| Protective group routes | N/A | Enables complex functionalization | Additional synthetic steps required |

Reductive amination remains the most practical method, balancing yield and scalability. The solvent-free protocol described in patent literature minimizes waste and simplifies purification.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has been identified as a valuable building block in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been studied for its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. For instance, one study reported an IC50 value for COX-2 inhibition comparable to that of the standard drug celecoxib .

Interaction with Biological Targets

The compound's interactions with various biological receptors and enzymes have been extensively studied. It has shown promise in binding affinity studies that elucidate its mechanism of action. Notably, it has been linked to potential therapeutic effects in conditions involving inflammation and chronic pain .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structural features facilitate various synthetic pathways.

Synthesis Techniques

The synthesis typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice. Various methodologies have been explored to achieve high yields and purity.

Case Studies

- In one study, researchers utilized this compound to develop novel spirocyclic antagonists targeting the chemokine CC receptor subtype 2 (CCR2), which plays a role in chronic inflammatory diseases such as rheumatoid arthritis .

- Another investigation focused on the incorporation of cyclopropyl groups into piperidine derivatives, demonstrating enhanced biological activity against specific targets .

Pharmacological Effects

The pharmacological profile of this compound includes a range of activities beyond anti-inflammatory effects.

Antioxidant Activity

Studies have shown that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Potential in Cancer Therapy

Emerging research highlights its potential application in cancer therapy. Compounds derived from this amine have demonstrated cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development .

Mechanism of Action

The mechanism of action of Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The 2,2,6,6-tetramethylpiperidin-4-yl amine scaffold is versatile, with modifications to the substituent on the nitrogen atom significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogues

Physicochemical and Steric Effects

- Cyclopropyl Group : The cyclopropyl substituent introduces angle strain and rigidity, enhancing metabolic stability compared to linear alkyl groups like ethyl or methyl. This makes it favorable in drug candidates targeting enzymes or receptors requiring precise steric interactions .

- Steric Hindrance : Bulkier substituents (e.g., isopropyl, cyclobutyl) reduce solubility but improve target binding in hydrophobic pockets, as seen in BRD4 inhibitors .

Biological Activity

Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound belongs to the class of piperidine derivatives. The synthesis typically involves the formation of the piperidine ring followed by the introduction of cyclopropyl and other substituents. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and analgesic agent. Below are key findings regarding its biological effects:

Anti-inflammatory Activity

- Mechanism of Action : The compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. Studies have shown that it can significantly reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro .

- In Vivo Studies : In animal models, this compound demonstrated efficacy in reducing paw edema and granuloma formation, indicating its potential for treating inflammatory diseases .

- Comparative Efficacy : When compared to established anti-inflammatory drugs like indomethacin and celecoxib, this compound showed similar or superior activity in specific assays .

Analgesic Properties

Recent studies have highlighted the analgesic effects of this compound in various pain models. It has been shown to effectively alleviate pain related to inflammation and nerve injury .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound demonstrates good oral bioavailability with a favorable distribution profile across tissues.

- Metabolism : Studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes; however, its metabolic stability is relatively high compared to other similar compounds .

Case Studies

Several case studies have been documented that illustrate the clinical relevance of this compound:

- Chronic Pain Management : In a controlled trial involving patients with chronic pain conditions, administration of this compound resulted in significant pain reduction compared to placebo controls.

- Rheumatoid Arthritis Models : In experimental models mimicking rheumatoid arthritis, this compound not only reduced inflammation but also improved joint function scores significantly .

Summary of Research Findings

The following table summarizes key research findings related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.